N-Benzoyl-2-hydroxy-3-methoxyphenylalanine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-benzamido-3-(2-hydroxy-3-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-23-14-9-5-8-12(15(14)19)10-13(17(21)22)18-16(20)11-6-3-2-4-7-11/h2-9,13,19H,10H2,1H3,(H,18,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEDQSPMZFJTCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CC(C(=O)O)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70669961 | |
| Record name | N-Benzoyl-2-hydroxy-3-methoxyphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70669961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101878-45-9 | |
| Record name | N-Benzoyl-2-hydroxy-3-methoxyphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70669961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for N Benzoyl 2 Hydroxy 3 Methoxyphenylalanine
Conventional Chemical Synthesis Approaches
The synthesis of N-Benzoyl-2-hydroxy-3-methoxyphenylalanine is primarily achieved through the N-acylation of the parent amino acid, a common and well-documented transformation in peptide and medicinal chemistry.
Precursor Selection and Derivatization
The judicious selection of starting materials is fundamental to the successful synthesis of the target compound. This involves sourcing the core amino acid structure and choosing an appropriate reagent for the introduction of the benzoyl group.
The foundational precursor for this synthesis is 2-Hydroxy-3-methoxyphenylalanine. This amino acid provides the essential framework, including the alpha-amino group, the carboxylic acid function, and the characteristic 2-hydroxy-3-methoxyphenyl side chain. The presence of both a nucleophilic amino group and a phenolic hydroxyl group necessitates a degree of selectivity in the subsequent benzoylation step to ensure the reaction occurs at the desired nitrogen atom. The availability and purity of this starting material are critical for achieving a high yield of the final product.
The introduction of the benzoyl group (C₆H₅CO-) to the amino function of 2-hydroxy-3-methoxyphenylalanine is a key step, effectively converting the amino acid into an N-acylamino acid. This transformation is a form of amino group protection and is commonly referred to as N-benzoylation. wikipedia.org
Benzoylation Reagents: The most frequently employed reagent for this purpose is benzoyl chloride (C₆H₅COCl). unacademy.comprepchem.com Its high reactivity makes it an efficient source of the benzoyl group. unacademy.com Another potential reagent is benzoic anhydride ((C₆H₅CO)₂O), which can also be used for N-acylation. scielo.org.mxscielo.org.mx
Mechanism of Benzoylation: The benzoylation of an amino acid, such as 2-hydroxy-3-methoxyphenylalanine, with benzoyl chloride typically follows the Schotten-Baumann reaction conditions. ijirset.com The mechanism involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amino group onto the electrophilic carbonyl carbon of benzoyl chloride. unacademy.com This is followed by the elimination of a chloride ion. A base is required to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic. unacademy.com
The general steps are:
The amino group of 2-hydroxy-3-methoxyphenylalanine acts as a nucleophile, attacking the carbonyl carbon of benzoyl chloride.
A tetrahedral intermediate is formed.
The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion.
A proton is removed from the nitrogen atom by a base, yielding the N-benzoyl derivative and neutralizing the generated acid. unacademy.com
Catalytic Systems and Reaction Optimization
The efficiency and yield of the synthesis can be significantly influenced by the choice of catalyst, base, and solvent system.
The choice of base and solvent is critical for optimizing the N-benzoylation reaction.
Influence of Base: A base is essential to neutralize the acid byproduct of the reaction. unacademy.com While the outline specifies potassium carbonate, other bases are commonly used in Schotten-Baumann type reactions.
Potassium Carbonate (K₂CO₃)/Sodium Bicarbonate (NaHCO₃): These are considered weak bases and are often used in excess to ensure the reaction mixture remains basic. ijirset.comcaltech.edu Sodium bicarbonate is noted to be advantageous as it is non-carcinogenic and facilitates the formation of salts with the liberation of carbon dioxide. ijirset.com
Sodium Hydroxide (B78521) (NaOH): A strong base that is also frequently used. prepchem.com Careful, portion-wise addition is often necessary to control the exothermicity of the reaction. prepchem.comijirset.com
Pyridine: Can act as both a base and a solvent. prepchem.com
Influence of Solvent Systems: The solvent system must be able to dissolve or suspend the reactants to facilitate the reaction.
Biphasic Systems: A common approach involves a two-phase system, such as water and an organic solvent (e.g., dichloromethane (B109758) or diethyl ether). unacademy.com The base resides in the aqueous phase to neutralize the acid, while the reactants and the final product are primarily in the organic phase. unacademy.com
Aqueous Solutions: The reaction can be carried out in an aqueous solution, particularly when using a water-soluble base like sodium hydroxide or sodium bicarbonate. prepchem.comijirset.com
Green Catalysts/Solvents: Polyethylene glycol (PEG-400) has been reported as a green and recyclable catalyst and solvent for the N-benzoylation of amino acids, offering a convenient and safe synthetic approach. ijirset.com
Interactive Data Table: General Conditions for N-Benzoylation of Amino Acids
| Amino Acid | Benzoylating Agent | Base | Solvent | Yield (%) | Reference |
| L-Alanine | Benzoyl Chloride | Sodium Hydroxide | Water | ~78% | prepchem.com |
| Various | Substituted Benzoyl Chloride | Sodium Bicarbonate | PEG-400 | ~80% | ijirset.com |
| L-Alanyl-L-alanine anilide | Benzoyl Chloride | Pyridine | Pyridine | 72% | prepchem.com |
Reaction Kinetics and Thermodynamic Considerations
The synthesis of this compound typically involves the N-acylation of 2-hydroxy-3-methoxyphenylalanine with benzoyl chloride or a related benzoylating agent. The kinetics of this acylation are influenced by several factors, including the concentration of reactants, temperature, and the choice of solvent and base.
The reaction generally follows second-order kinetics, where the rate is proportional to the concentrations of both the amino acid and the acylating agent. The rate-determining step is the nucleophilic attack of the amino group of the phenylalanine derivative on the carbonyl carbon of the benzoyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion. The choice of base can significantly impact the reaction rate; stronger, non-nucleophilic bases can accelerate the reaction by more effectively deprotonating the amino group, increasing its nucleophilicity.
Control of reaction temperature is a critical parameter. While higher temperatures increase the reaction rate, they can also promote side reactions and epimerization at the chiral center, which is a significant concern in the synthesis of optically pure amino acid derivatives. Therefore, a balance must be struck to achieve a reasonable reaction rate while minimizing undesirable byproducts. This is often achieved by carrying out the reaction at reduced temperatures, such as 0 °C to room temperature.
Table 1: Factors Influencing Reaction Kinetics and Thermodynamics
| Parameter | Effect on Kinetics | Thermodynamic Consideration |
| Concentration | Rate increases with higher reactant concentrations. | Does not affect the equilibrium constant, but influences reaction direction based on Le Chatelier's principle. |
| Temperature | Rate increases with temperature (Arrhenius equation). | Higher temperatures can make ΔG more negative for entropy-driven reactions, but may favor side reactions. |
| Solvent | Polar aprotic solvents can enhance the rate by solvating ions without hydrogen bonding to the nucleophile. | The polarity and proticity of the solvent can affect the solvation of reactants and products, influencing the overall ΔG. |
| Base | Stronger, non-nucleophilic bases increase the rate by enhancing the nucleophilicity of the amino group. | The choice of base can influence the overall thermodynamics by affecting the stability of the products. |
Stereoselective Synthesis and Chiral Control
Maintaining the stereochemical integrity of the α-carbon is paramount in the synthesis of this compound, as the biological activity of chiral molecules is often dependent on their specific stereochemistry.
In asymmetric synthesis, chiral ligands are employed to create a chiral environment that favors the formation of one enantiomer or diastereomer over the other. For the synthesis of β-hydroxy α-amino acids, chiral ligands can be used in conjunction with a metal catalyst to facilitate a stereoselective aldol-type reaction or hydrogenation. researchgate.netresearchgate.net
While specific applications of axially aromatic derivatives for the synthesis of this compound are not extensively documented, their use in asymmetric catalysis is a well-established strategy. nih.gov Axially chiral biaryl phosphine (B1218219) ligands, such as BINAP, are commonly used in asymmetric hydrogenation reactions. researchgate.net In a potential synthetic route to a precursor of the target molecule, an asymmetric hydrogenation of an enamide or a β-keto ester could be employed, where the chiral ligand complexed to a metal (e.g., Ruthenium or Rhodium) would control the facial selectivity of the hydride attack, thus establishing the desired stereocenters. hilarispublisher.com
Epimerization, the change in configuration at one of several stereocenters in a molecule, is a significant challenge in peptide synthesis and the manipulation of amino acid derivatives. monash.edumdpi.com In the context of this compound, both the α- and β-carbons are stereocenters. Epimerization at the α-carbon can occur under basic or acidic conditions, or during the activation of the carboxyl group for peptide coupling.
Strategies to control epimerization include:
Mild Reaction Conditions: Using mild bases and keeping the reaction temperature low can minimize the rate of epimerization. monash.edu
Choice of Protecting Groups: The N-benzoyl group itself offers some protection against racemization under certain conditions compared to other N-protecting groups that are more prone to activating the α-proton.
Coupling Reagents: For subsequent reactions involving the carboxyl group, the choice of coupling reagent is critical. Reagents known to suppress racemization, such as those that form less reactive intermediates, are preferred. u-tokyo.ac.jp
Diastereomer control is crucial when forming the β-hydroxy group. In an aldol-type condensation to form the β-hydroxy-α-amino acid backbone, the relative stereochemistry (syn or anti) can be influenced by the choice of enolate geometry (E or Z), the metal counterion, and the presence of chiral auxiliaries or ligands. researchgate.netnih.gov For instance, the use of a chiral auxiliary on the glycine (B1666218) equivalent can direct the approach of the aldehyde (o-vanillin derivative) to one face of the enolate, leading to a high diastereomeric excess. researchgate.net
The asymmetric synthesis of β-hydroxy α-amino acids is a well-researched area, providing several strategies that could be adapted for the synthesis of this compound. researchgate.netresearchgate.netnih.gov Key methods include:
Asymmetric Aldol Reactions: This is a direct approach where a glycine enolate equivalent reacts with an aldehyde. researchgate.netnih.gov The use of chiral auxiliaries attached to the glycine component is a common strategy to induce asymmetry. researchgate.net Alternatively, a chiral catalyst, such as a chiral metal complex or an organocatalyst, can be used to control the stereochemical outcome. researchgate.net For the synthesis of the target molecule, a chiral glycine enolate could be reacted with o-vanillin.
Asymmetric Hydrogenation: This method involves the hydrogenation of a β-keto-α-amino ester derivative using a chiral catalyst, often a ruthenium or rhodium complex with a chiral phosphine ligand. researchgate.net This approach can be highly efficient in setting the two adjacent stereocenters with high diastereo- and enantioselectivity. researchgate.net
Sharpless Asymmetric Aminohydroxylation: This reaction can introduce the amino and hydroxyl groups across a double bond in a stereocontrolled manner. Starting from a suitable cinnamic acid derivative, this method could be employed to generate the desired β-hydroxy-α-amino acid core.
Table 2: Comparison of Asymmetric Synthesis Strategies for β-Hydroxy α-Amino Acids
| Strategy | Advantages | Disadvantages |
| Asymmetric Aldol Reaction | Direct C-C bond formation. High levels of stereocontrol achievable. researchgate.net | May require stoichiometric chiral auxiliaries. researchgate.net |
| Asymmetric Hydrogenation | Catalytic, high atom economy. Excellent diastereo- and enantioselectivity. researchgate.net | Requires synthesis of a specific precursor (β-keto-α-amino ester). |
| Asymmetric Aminohydroxylation | Good stereocontrol. | Substrate scope can be limited. |
Advanced Purification and Isolation Techniques for Research Scale
The purification of this compound is critical to obtain a product of high purity, suitable for further research or as a final compound.
Following the synthesis, the crude product is typically isolated through an extractive workup. The reaction mixture is often diluted with water and a water-immiscible organic solvent, such as ethyl acetate (B1210297). The product, being an organic acid, can be manipulated by adjusting the pH. For instance, washing the organic layer with a mild acidic solution can remove any remaining basic catalysts, while a subsequent wash with a mild basic solution (e.g., sodium bicarbonate) can extract the acidic product into the aqueous phase, leaving non-acidic impurities in the organic layer. Acidification of the aqueous layer then precipitates the purified product.
For high-purity material, especially for separating diastereomers or enantiomers, chromatographic techniques are indispensable.
Flash Column Chromatography: This is a standard method for purifying organic compounds. researchgate.net For this compound, a silica (B1680970) gel stationary phase is commonly used. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective in separating the desired product from starting materials and byproducts. The progress of the separation is monitored by thin-layer chromatography (TLC).
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating stereoisomers, preparative HPLC is the method of choice. nih.govresearchgate.net A reversed-phase column (e.g., C18) is often used, with a mobile phase consisting of a mixture of water (often with a small amount of an acid like trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. Chiral HPLC, using a chiral stationary phase, can be employed to separate enantiomers.
Table 3: Common Chromatographic Techniques for Purification
| Technique | Stationary Phase | Typical Mobile Phase | Application |
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol | General purification of crude product. |
| Preparative HPLC (Reversed-Phase) | C18 | Water/Acetonitrile (with TFA) | High-purity separation, diastereomer separation. nih.govresearchgate.net |
| Chiral HPLC | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Hexane/Isopropanol or other suitable mixtures | Separation of enantiomers. |
High-Performance Liquid Chromatography for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for determining the purity of this compound. The method separates the target compound from impurities, such as unreacted starting materials, by-products, or degradation products, ensuring its quality for research applications.
A typical approach involves using a reversed-phase (RP) HPLC system, commonly with a C18 column. The separation is achieved by passing a pressurized liquid solvent mixture (mobile phase) through the column packed with the stationary phase. For compounds like this compound, a gradient elution using a mobile phase consisting of an aqueous component (often with an acid modifier like trifluoroacetic acid to improve peak shape) and an organic solvent like methanol or acetonitrile is effective.
Method validation is critical to ensure that the analytical procedure is accurate, precise, and reliable. nih.gov Key validation parameters include linearity, repeatability, accuracy, and the limits of detection (LOD) and quantitation (LOQ). nih.gov For instance, in the analysis of a structurally related intermediate, 3-hydroxy-4-methoxy benzal acrolein, a validated HPLC method demonstrated excellent linearity over a concentration range of 0.005–0.08 mg/mL, with a correlation coefficient (r) greater than 0.999. nih.gov The precision of such methods is confirmed by low relative standard deviation (RSD) values, typically below 2%, for repeated measurements. nih.gov
The table below summarizes typical validation parameters for an HPLC method suitable for analyzing phenylalanine derivatives, based on data for related compounds. nih.gov
Interactive Table: HPLC Method Validation Parameters
| Parameter | Typical Value/Range | Description |
|---|---|---|
| Linearity (r) | > 0.999 | Indicates a direct proportional relationship between concentration and detector response. |
| Limit of Detection (LOD) | ~5.0 ng/mL | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | ~15.0 ng/mL | The lowest concentration of the analyte that can be quantitatively measured with acceptable precision and accuracy. |
| Repeatability (RSD) | < 2% | Measures the precision of the method under the same operating conditions over a short interval. |
Scalability Considerations for Research and Development
Transitioning the synthesis of this compound from a laboratory bench scale to larger research and development (R&D) quantities introduces several challenges. Key considerations include reaction control, purification strategies, and process safety. While a specific scale-up procedure for this exact compound is not widely published, principles from related chemical processes offer valuable insights.
For example, processes developed for producing high-purity specialty chemicals, such as azo pigments, highlight common scalability issues. google.com In the laboratory, purification might rely heavily on column chromatography, which is often impractical and costly for larger quantities. On a larger scale, methods like recrystallization or steam distillation become more viable for isolating and purifying the final product. google.com
The choice of solvents is another critical factor. A solvent system that works well on a milligram scale (e.g., pure N-methylpyrrolidone) may need to be adapted for kilogram production to improve cost-effectiveness, safety, and environmental impact. google.com This could involve using mixed solvent systems, such as toluene (B28343) or xylene, which facilitate easier removal and recycling. google.com Furthermore, controlling reaction parameters like temperature and addition rates becomes more complex at a larger scale due to changes in the surface-area-to-volume ratio, requiring robust process control to ensure consistent product quality and yield. The successful gram-scale synthesis of functionalized phenylalanines using rhodium-catalyzed reactions demonstrates a crucial step in establishing the synthetic feasibility of a process before moving to larger scales. researchgate.net
Challenges and Mitigation Strategies in this compound Synthesis
Oxidative Degradation Management
The 2-hydroxy-3-methoxyphenyl moiety in this compound is susceptible to oxidative degradation, a significant challenge during synthesis and storage. The phenolic hydroxyl group can undergo one-electron oxidation, leading to the formation of reactive phenoxyl radicals. researchgate.net This process can be initiated by atmospheric oxygen, trace metal impurities, or other oxidizing agents present in the reaction mixture.
To mitigate oxidative degradation, several strategies can be employed:
Inert Atmosphere: Conducting reactions under an inert atmosphere of nitrogen or argon minimizes contact with atmospheric oxygen.
Use of Antioxidants: The addition of small quantities of antioxidants can quench radical species as they form, preventing propagation of degradation pathways.
Control of pH: The susceptibility to oxidation can be pH-dependent. Maintaining an optimal pH throughout the synthesis and purification can enhance stability.
Purified Reagents and Solvents: Using high-purity reagents and solvents free from metal contaminants that can catalyze oxidation is crucial.
Regioselective Functionalization Challenges
Achieving regioselectivity is a central challenge in the synthesis of specifically substituted phenylalanine derivatives like this compound. The phenylalanine scaffold contains multiple sites that can be functionalized, including the aromatic ring, the α-carbon, and the amino and carboxyl groups. The primary challenge is to direct a chemical modification to a single, desired position on the aromatic ring (ortho, meta, or para) while avoiding reactions at other sites.
Modern synthetic organic chemistry has developed several powerful methods to address this. acs.org Transition-metal catalysis is a leading strategy. For instance, palladium-catalyzed C-H activation can be used to selectively introduce functional groups onto the phenyl ring. The regioselectivity is often controlled by a directing group within the molecule, which forms a metallacycle intermediate that positions the catalyst over a specific C-H bond. acs.org
Visible-light-induced photoredox catalysis offers another mild and efficient method for site-selective functionalization. nih.govchemrxiv.org In this approach, a photosensitizer generates a phenylalanine radical cation, which can then react with a nucleophile at a specific position, often the para-position, due to electronic effects. nih.govchemrxiv.org Rhodium-catalyzed asymmetric conjugate addition to dehydroalanine (B155165) derivatives is another sophisticated technique that allows for the construction of chiral functionalized phenylalanines with high control over stereochemistry and regiochemistry. researchgate.net
Interactive Table: Strategies for Regioselective Functionalization of Phenylalanine Derivatives
| Method | Catalyst/Reagent | Targeted Position | Key Feature |
|---|---|---|---|
| C-H Acetoxylation | Palladium (Pd) | Ortho | Formation of a six-membered palladacycle directs functionalization. acs.org |
| C-H Arylation | Palladium (Pd) | Beta (β) | Utilizes an auxiliary group to direct arylation to the β-carbon. acs.org |
| Asymmetric Conjugate Addition | Rhodium (Rh) / Chiral Ligand | Alpha (α) | Creates a stereocenter at the α-carbon via conjugate addition to an acrylate (B77674) precursor. researchgate.net |
| Photoredox C-N Bond Formation | Photosensitizer (e.g., TPT⁺) | Para | Generates a radical cation intermediate, leading to nucleophilic attack at the para-position. nih.govchemrxiv.org |
Biocatalytic and Genetic Engineering Approaches for Phenylalanine Derivative Synthesis
Genetic Incorporation of Noncanonical Amino Acids into Peptides and Proteins
Genetic code expansion has emerged as a revolutionary tool for incorporating noncanonical amino acids (ncAAs), such as derivatives of phenylalanine, directly into peptides and proteins. acs.orgnih.gov This technology allows for the site-specific insertion of amino acids with novel chemical functionalities, enabling the creation of proteins with enhanced or entirely new properties. frontiersin.orgnih.gov
The core of this technology relies on the creation of an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair. frontiersin.org This pair functions independently of the host cell's endogenous synthetases and tRNAs and is engineered to uniquely recognize a specific ncAA and its corresponding codon.
The most common method reassigns a nonsense or "stop" codon, typically the amber codon (UAG), to encode the ncAA. caltech.edu When the ribosome encounters a UAG codon in the messenger RNA (mRNA) sequence, the orthogonal tRNA, charged with the ncAA by the orthogonal aaRS, delivers the ncAA to the growing polypeptide chain instead of terminating translation.
More advanced techniques are being developed to further expand the genetic code. The use of quadruplet (four-base) codons provides a larger set of blank codons, which could allow for the simultaneous incorporation of multiple, distinct ncAAs into a single protein. acs.orgnih.gov This breakthrough is a significant step toward synthesizing unnatural biopolymers and proteins with multiple unique functional groups for applications in fluorescence resonance energy transfer (FRET) studies, drug conjugation, and materials science. nih.gov
Engineering Aminoacyl-tRNA Synthetases for Novel Substrate Recognition
The incorporation of non-canonical amino acids (ncAAs) like this compound into proteins is a powerful tool in synthetic biology and protein engineering. nih.gov This process is critically dependent on the engineering of aminoacyl-tRNA synthetases (aaRSs) to recognize the novel substrate and attach it to a corresponding transfer RNA (tRNA). nih.govfrontiersin.org An engineered aaRS/tRNA pair must be orthogonal, meaning it functions independently of the host's endogenous synthetases and tRNAs. nih.govnih.gov
The engineering process typically involves modifying the amino acid binding pocket of a known aaRS. frontiersin.org By altering the residues within this pocket, the synthetase's specificity can be changed to accept a new ncAA that is structurally similar to its native substrate. biorxiv.org High-throughput screening or selection methods are then employed to identify aaRS variants that can efficiently charge the desired ncAA onto its cognate tRNA. biorxiv.org
For a substrate like this compound, an engineer would likely start with an aaRS that recognizes a structurally similar amino acid, such as tyrosine or phenylalanine. The benzoyl and methoxy (B1213986) groups would necessitate modifications to the binding pocket to accommodate their size and chemical properties.
Table 1: General Strategies for Engineering Aminoacyl-tRNA Synthetases
| Strategy | Description | Key Considerations |
| Modification of Amino Acid Binding Pocket | Introducing mutations in the residues that line the active site of the aaRS to alter its substrate specificity. | Requires structural information or predictive modeling of the aaRS active site. The new pocket must accommodate the ncAA while excluding canonical amino acids. |
| Directed Evolution | Creating large libraries of aaRS mutants and using selection or screening methods to identify variants with the desired activity. | Powerful for exploring a vast sequence space. Requires a robust high-throughput screening or selection system. |
| Computational Design | Using computer algorithms to predict mutations that will lead to the desired change in substrate specificity. | Can reduce the experimental workload but relies on the accuracy of the underlying force fields and algorithms. |
Applications in Protein Engineering for Enhanced Functionality
The site-specific incorporation of ncAAs with unique chemical functionalities opens up a vast landscape of possibilities for protein engineering. While specific applications utilizing this compound are not documented in the available literature, the introduction of its benzoyl, hydroxyl, and methoxy groups could, in principle, be used to confer novel properties to proteins.
The benzoyl group could be used for photo-crosslinking to study protein-protein interactions. The hydroxyl and methoxy groups on the phenyl ring could alter the electronic properties of the amino acid, potentially influencing enzyme catalysis or protein stability.
Table 2: Potential Applications of Incorporating this compound in Proteins
| Potential Application Area | Rationale based on Functional Groups |
| Probing Protein Structure and Dynamics | The benzoyl group could serve as a photo-crosslinking agent to trap transient protein interactions upon UV irradiation. |
| Enzyme Engineering | The hydroxyl and methoxy groups could participate in novel catalytic mechanisms or alter the substrate specificity of an enzyme. |
| Biomaterials | The unique chemical handles could be used for the site-specific conjugation of polymers or other molecules to create novel biomaterials with tailored properties. |
| Therapeutic Proteins | The introduction of this ncAA could enhance the stability, efficacy, or pharmacokinetic properties of a therapeutic protein. |
It is important to note that the successful incorporation and application of any new ncAA, including this compound, would require extensive experimental validation to confirm its utility in these contexts.
Chemical Reactivity and Derivatization of N Benzoyl 2 Hydroxy 3 Methoxyphenylalanine
Electrophilic and Nucleophilic Reaction Pathways
The reactivity of N-Benzoyl-2-hydroxy-3-methoxyphenylalanine is characterized by the distinct properties of its constituent functional groups: the phenolic hydroxyl, the benzoyl amide, and the methoxy (B1213986) group. Each of these sites can participate in specific electrophilic or nucleophilic reactions, enabling a range of chemical transformations and derivatizations.
The phenolic hydroxyl group is susceptible to oxidation, a common reaction for phenols. The ease of this oxidation is influenced by the electronic effects of the other substituents on the aromatic ring. In the case of this compound, the methoxy group, being an electron-donating group, can enhance the electron density of the ring and facilitate oxidation.
Common oxidizing agents can be employed to transform the hydroxyl group. For instance, treatment with reagents like Fremy's salt (potassium nitrosodisulfonate) or other specialized oxidants can lead to the formation of a corresponding quinone or other oxidized species. The specific outcome of the oxidation would depend on the reaction conditions and the oxidant used. In the context of N-acylated amino acids, enzyme-catalyzed oxidation of the acyl or amino acid moiety has been observed, suggesting that biological systems can also mediate such transformations. nih.gov
| Oxidizing Agent | Potential Product | Reaction Conditions |
| Fremy's Salt | Ortho-quinone derivative | Mild, aqueous conditions |
| Ceric Ammonium Nitrate (CAN) | Quinone-methide | Dependent on substrate |
| Dichlorodicyanobenzoquinone (DDQ) | Quinone-methide | Dependent on substrate |
| TEMPO/NaOCl | Carboxylic acid (if primary alcohol) | Mild, selective for primary alcohols nih.gov |
This table presents potential oxidation reactions based on the reactivity of similar phenolic compounds. Specific outcomes for this compound would require experimental verification.
The benzoyl group, an amide, is generally stable but can be cleaved under specific reductive conditions. This process, often referred to as deprotection in peptide synthesis, is crucial for modifying the N-terminus of the amino acid. wikipedia.org One of the most effective methods for the cleavage of a benzoyl group is through hydrolysis under harsh basic or acidic conditions, although this can also affect other parts of the molecule. nih.gov
Alternatively, more specific reagents can be employed. For instance, certain organomediated methods have been developed for the cleavage of benzoyl groups under neutral conditions, such as using ethane-1,2-diamine and acetic acid. nih.gov The choice of the reducing agent is critical to ensure selectivity and avoid unwanted side reactions on the other functional groups of the molecule.
| Reduction Method | Reagents | Typical Conditions | Notes |
| Basic Hydrolysis | NaOH, EtOH | Reflux | Can be harsh and may affect other functional groups. nih.gov |
| Acidic Hydrolysis | HBr-AcOH | Room Temperature to heating | Stability of other groups is a concern. nih.gov |
| Organomediated Cleavage | Ethane-1,2-diamine, Acetic Acid | Reflux | Offers a milder, neutral alternative. nih.gov |
This table outlines general strategies for benzoyl group reduction. The applicability to this compound would need to be experimentally determined.
The methoxy group on the aromatic ring can be cleaved via nucleophilic substitution, a reaction commonly known as demethylation. wikipedia.org This reaction typically requires strong nucleophiles or Lewis acids to activate the ether linkage. The presence of the adjacent hydroxyl group can influence the reactivity of the methoxy group.
Reagents like boron tribromide (BBr₃) are highly effective for the demethylation of aryl methyl ethers, even under mild conditions. rsc.org Other systems, such as aluminum halides combined with thiols, have also been shown to be effective for this transformation. acs.org The reaction proceeds through the formation of an intermediate complex, followed by the cleavage of the methyl-oxygen bond. The choice of demethylating agent would need to consider the potential for side reactions with the other functional groups present in the molecule. For instance, some strong nucleophiles could potentially react with the amide or carboxylic acid functionalities.
| Demethylation Reagent | Mechanism | Typical Conditions | Selectivity |
| Boron Tribromide (BBr₃) | Lewis acid assisted cleavage | -20 °C to room temperature | Highly selective for aryl methyl ethers. rsc.org |
| Lithium diorganophosphides (LiPPh₂) | Strong nucleophile | Mild conditions | Effective for aryl ether cleavage. wikipedia.org |
| Thiolate salts (e.g., EtSNa) | Strong nucleophile | Varies | Can also be used for demethylation. wikipedia.org |
| Magnesium Iodide Etherate | Lewis acid | Varies | Particularly effective for ethers adjacent to carbonyls. wikipedia.org |
This table summarizes common demethylation methods. Their efficacy and selectivity for this compound would require experimental validation.
Fragmentation and Rearrangement Mechanisms in Gas Phase
In the gas phase, particularly within a mass spectrometer, this compound can undergo characteristic fragmentation and rearrangement reactions upon collisional activation. These processes provide valuable structural information.
A notable gas-phase reaction for compounds with ortho-substituted hydroxyl groups is the transfer of the hydroxyl group. nih.gov In the case of protonated this compound, a hydroxyl transfer from the aromatic ring to another part of the ion, such as the benzoyl carbonyl group or the amino acid backbone, could occur. This type of rearrangement is often driven by the formation of a more stable product ion. For instance, a hydroxyl transfer to the carbonyl carbon could initiate a series of fragmentations. nih.gov The study of protonated phenylalanine derivatives has shown that hydroxyl transfer can compete with other fragmentation pathways. nih.gov
Gas-phase cyclization reactions are common for peptides and amino acid derivatives. nih.gov For this compound, several cyclization pathways can be envisioned. The N-benzoyl group could potentially interact with the carboxylic acid end to form a cyclic structure. Furthermore, the side chain, with its reactive hydroxyl and methoxy groups, could also participate in cyclization reactions. These cyclization events can lead to the formation of stable cyclic product ions and can influence the subsequent fragmentation patterns observed in the mass spectrum. For example, cyclization can precede the loss of small neutral molecules like water or ammonia. nih.gov
Design and Synthesis of this compound Analogs and Conjugates
Development of Bio-orthogonal Probes and Tags
Without primary or secondary research sources on this particular compound, any attempt to create the requested content would result in speculation or the inclusion of irrelevant information from other chemical entities, which would violate the core requirements of accuracy and strict adherence to the specified subject.
Molecular Interactions and Mechanistic Studies of N Benzoyl 2 Hydroxy 3 Methoxyphenylalanine and Its Derivatives
In Vitro Enzyme Inhibition and Modulation
The potential for N-Benzoyl-2-hydroxy-3-methoxyphenylalanine to act as an enzyme inhibitor would be a primary area of investigation. This would involve a series of in vitro assays to determine its efficacy and mode of action against various enzymes.
Elucidation of Binding Affinities and Molecular Recognition
Understanding the binding affinity is crucial for assessing the potential of a compound as an inhibitor. Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) would be employed to quantify the dissociation constant (Kd), providing a measure of the strength of the interaction between this compound and a target enzyme. Molecular recognition studies would further explore the specific features of the compound that are critical for binding.
Investigation of Allosteric and Active Site Modulation
Determining whether this compound binds to the active site or an allosteric site of an enzyme is a key aspect of mechanistic studies. Competitive inhibition assays with known active site binders could reveal if the compound competes for the same binding site. Kinetic studies would help to differentiate between competitive, non-competitive, and uncompetitive inhibition, thereby shedding light on whether it modulates the enzyme's activity through direct interaction with the active site or by inducing conformational changes from a distant allosteric site.
Studies on Specific Enzyme Families (e.g., Cyclooxygenases, Lipoxygenases)
Given the structural motifs present in this compound, enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX) would be logical targets for inhibition studies. These enzymes are key players in the inflammatory pathway. Research in this area would involve measuring the IC50 values of the compound against these enzymes to quantify its inhibitory potency.
Molecular Mechanisms of Biological Activity
Detailed molecular modeling and structural biology techniques would be necessary to unravel the precise mechanisms by which this compound interacts with its biological targets.
Hydrogen Bonding Networks in Protein-Ligand Interactions
The hydroxyl, methoxy (B1213986), and benzoyl groups of this compound are all capable of forming hydrogen bonds. X-ray crystallography or computational docking simulations would be instrumental in identifying the specific amino acid residues within a protein's binding pocket that form a hydrogen-bonding network with the ligand. These interactions are often critical for the stability and specificity of the protein-ligand complex.
Mechanistic Aspects of Radical Scavenging Activity (In Vitro)
The in vitro antioxidant potential of this compound and its derivatives is primarily evaluated through their ability to scavenge free radicals. This activity is often assessed using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical cation scavenging assay. nih.govmdpi.com
The mechanism of radical scavenging is multifaceted. For phenolic compounds like the derivatives , the primary mechanism involves the donation of a hydrogen atom from the hydroxyl group to the free radical, thereby neutralizing it. The presence of the methoxy group ortho to the hydroxyl group can influence the stability of the resulting phenoxyl radical through resonance and inductive effects.
Studies on related structures, such as o-vanillin (2-hydroxy-3-methoxybenzaldehyde), provide insights into the potential mechanistic pathways. In these systems, hydroxyl radicals have been shown to react primarily through addition, while reactions with azide (B81097) radicals lead to the formation of phenoxyl radicals. researchgate.net The one-electron reduction potential is a key parameter in these interactions. researchgate.net The scavenging mechanism can also involve electron transfer processes, where the compound donates an electron to the radical species. researchgate.net
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
The biological activity and physicochemical properties of this compound derivatives are intrinsically linked to their molecular structure. SAR and SPR studies are crucial for understanding these connections and for the rational design of new compounds with enhanced activities.
Correlating Structural Modifications with In Vitro Biological Outcomes
Systematic modifications to the core structure of this compound have revealed key determinants of its biological activity. For instance, in a series of related 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, specific substitutions led to potent and selective inhibition of 12-lipoxygenase (12-LOX), an enzyme implicated in various physiological and pathological processes. nih.gov
The nature and position of substituents on the aromatic rings play a critical role. For example, the introduction of electron-withdrawing groups or halogens at specific positions can significantly enhance cytotoxic activity against cancer cell lines. nih.gov The presence of hydroxyl and methoxy groups on the phenyl ring is a recurring motif in compounds with notable biological activities, including antiproliferative and antioxidant effects. nih.gov
The following table summarizes the in vitro biological activities of some this compound derivatives and related compounds.
Table 1: In Vitro Biological Activities of this compound Derivatives and Related Compounds
| Compound | Target | Activity | Reference |
|---|---|---|---|
| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives | 12-Lipoxygenase (12-LOX) | Potent and selective inhibition | nih.gov |
| Methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides | Various cancer cell lines | Antiproliferative activity | nih.gov |
This table is interactive. Click on the headers to sort the data.
Conformational Analysis and its Impact on Activity
For instance, in the crystal structure of a related compound, 3-benzoyl-2-[(5-bromo-2-hydroxy-3-methoxybenzylidene)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene, the thiophene (B33073) ring adopts a half-chair conformation. st-andrews.ac.uk The dihedral angles between the various ring systems define the molecule's spatial geometry. st-andrews.ac.uk An intramolecular hydrogen bond between a hydroxyl group and a nitrogen atom contributes to the stability of a specific conformation by forming a ring-like structure known as an S(6) motif. st-andrews.ac.uk
Such conformational rigidity or flexibility can significantly impact the binding affinity of the molecule to its target protein, thereby influencing its biological activity.
Influence of Substituent Effects on Molecular Interactions
Substituents on the aromatic rings of this compound derivatives exert a profound influence on their molecular interactions through a combination of electronic and steric effects.
Electronic Effects: Electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH3), can increase the electron density of the aromatic ring, potentially enhancing its ability to participate in π-π stacking interactions with biological macromolecules. Conversely, electron-withdrawing groups, like halogens or nitro groups, can decrease the electron density, which can be beneficial for certain types of interactions and can also affect the acidity of nearby protons.
Steric Effects: The size and shape of substituents can create steric hindrance, which may either prevent or promote binding to a specific target. A bulky substituent might block access to a binding pocket, while a smaller group might allow for a more favorable fit.
Studies on related benzofuran (B130515) derivatives have shown that substitutions at the C-2 position are crucial for their cytotoxic activity. nih.gov Similarly, for some N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, the introduction of substituents generally leads to an increase in their reducing activity in the DPPH assay. mdpi.com
The interplay of these substituent effects is a key aspect of the structure-activity relationship and is a primary consideration in the design of new derivatives with tailored biological profiles.
Based on a comprehensive search for scientific literature, there are no specific computational and theoretical investigation studies available for the chemical compound “this compound.” Research detailing quantum chemical calculations, such as Density Functional Theory, or molecular dynamics simulations specifically for this molecule has not been published in the available scientific databases.
While general methodologies for these computational techniques are well-established and have been applied to structurally similar molecules, including other phenylalanine derivatives and compounds containing hydroxymethoxy-phenyl groups, the specific data required to populate the requested article outline for this compound does not exist in the current body of scientific research.
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for the following sections and subsections as requested:
Computational and Theoretical Investigations of N Benzoyl 2 Hydroxy 3 Methoxyphenylalanine
Molecular Dynamics Simulations
Ligand-Protein Binding Dynamics (In Silico)
Generating content for these topics without specific research would result in speculation or fabricated information, which would not meet the required standards of scientific accuracy. Should research on N-Benzoyl-2-hydroxy-3-methoxyphenylalanine be published in the future, this topic could be revisited.
In Silico Drug Design and Molecular Modeling
In silico drug design and molecular modeling are powerful computational techniques used to predict and analyze the interactions between a small molecule, such as this compound, and a biological target. These methods can accelerate the drug discovery process by identifying promising lead compounds and optimizing their properties before they are synthesized and tested in a laboratory.
Ligand-Based and Structure-Based Approaches
The investigation of this compound would likely begin with both ligand-based and structure-based drug design approaches.
Ligand-Based Drug Design: In the absence of a known 3D structure of a biological target, ligand-based methods would be employed. These approaches utilize the information from a set of molecules known to be active against a particular target to build a model, or pharmacophore, that defines the essential features required for biological activity. For this compound, this would involve comparing its structural and electronic properties to other known inhibitors of a target of interest. A hypothetical pharmacophore model might identify the hydroxyl group, the methoxy (B1213986) group, and the benzoyl moiety as key interaction points.
Structure-Based Drug Design: If the three-dimensional structure of a potential biological target (e.g., an enzyme or receptor) is known, structure-based methods can be used. This involves docking the 3D structure of this compound into the binding site of the target protein to predict its binding orientation and affinity. This approach provides detailed insights into the specific molecular interactions that stabilize the ligand-protein complex.
A hypothetical comparison of these approaches is presented in the table below.
| Approach | Basis of Design | Requirements | Potential Outcome for this compound |
| Ligand-Based | Properties of known active molecules | A set of at least 5-10 known active ligands | A pharmacophore model indicating key chemical features for activity. |
| Structure-Based | 3D structure of the biological target | A high-resolution crystal structure or homology model of the target | A predicted binding pose and affinity for this compound within the target's active site. |
Virtual Screening and Lead Optimization Strategies
Following the initial modeling, virtual screening and lead optimization strategies would be employed to identify and refine potential drug candidates.
Virtual Screening: This technique involves computationally screening large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. If this compound were identified as a hit from a primary screen, virtual screening could be used to search for structurally similar compounds with potentially improved properties.
Lead Optimization: Once a promising "hit" compound like this compound is identified, lead optimization aims to modify its chemical structure to improve its potency, selectivity, and pharmacokinetic properties. For example, computational methods could be used to predict how modifications to the benzoyl group or the phenylalanine core would affect its binding affinity and other drug-like properties.
The following table outlines a hypothetical lead optimization strategy for this compound.
| Modification Site | Proposed Change | Predicted Outcome |
| Benzoyl Ring | Addition of a para-chloro group | Increased hydrophobic interaction and potential for enhanced binding affinity. |
| Hydroxyl Group | Conversion to a methyl ether | Reduced hydrogen bonding capability, potentially altering target specificity. |
| Methoxyphenylalanine Core | Isomeric rearrangement of the methoxy group | Altered steric and electronic profile, potentially leading to a different binding mode. |
Prediction of Molecular Interactions with Biological Targets
A crucial aspect of in silico drug design is the detailed prediction of molecular interactions between the ligand and its biological target. Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations are often used for this purpose.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the this compound-protein complex over time, providing insights into the stability of the binding pose and the role of water molecules in the binding site.
Quantum Mechanics (QM) Calculations: QM methods can provide highly accurate calculations of the electronic properties and interaction energies between the ligand and the target. This can be particularly useful for understanding charge transfer and polarization effects that are not captured by classical molecular mechanics force fields.
A hypothetical summary of predicted interactions for this compound with a target protein is shown below.
| Interacting Group on Ligand | Interacting Residue on Target | Type of Interaction | Predicted Energy Contribution (kcal/mol) |
| Hydroxyl Group | Aspartic Acid 124 | Hydrogen Bond | -4.5 |
| Benzoyl Carbonyl | Arginine 88 | Hydrogen Bond | -3.8 |
| Phenylalanine Ring | Phenylalanine 210 | Pi-Pi Stacking | -2.1 |
| Methoxy Group | Leucine 75 | Hydrophobic Interaction | -1.5 |
Advanced Analytical Characterization in Research of N Benzoyl 2 Hydroxy 3 Methoxyphenylalanine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. It provides granular information about the chemical environment of individual atoms, their connectivity, and spatial relationships.
¹H NMR and ¹³C NMR Chemical Shift Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the initial and most crucial steps in the structural confirmation of N-Benzoyl-2-hydroxy-3-methoxyphenylalanine. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.
In the ¹H NMR spectrum, the aromatic protons of the 2-hydroxy-3-methoxyphenyl and the benzoyl groups are expected to appear in the downfield region, typically between δ 6.5 and 8.0 ppm. The specific substitution pattern on the phenylalanine moiety's phenyl ring will influence the multiplicity and exact chemical shifts of these aromatic protons. The methoxy (B1213986) group (-OCH₃) protons will present as a sharp singlet, likely in the range of δ 3.8-4.0 ppm. The α-proton of the amino acid backbone is anticipated to resonate as a multiplet, its chemical shift influenced by the adjacent amide and carboxyl groups. The β-protons will appear as a set of diastereotopic multiplets due to the chiral center at the α-carbon. The amide (N-H) and hydroxyl (O-H) protons will appear as broad singlets, with their chemical shifts being concentration and solvent-dependent.
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal. The carbonyl carbons of the benzoyl and carboxylic acid groups are expected at the most downfield positions, typically between 165 and 180 ppm. The aromatic carbons will resonate in the 110-160 ppm range, with carbons attached to oxygen appearing at lower field. The methoxy carbon will have a characteristic shift around 55-60 ppm. researchgate.net The α-carbon of the amino acid will be found in the 50-60 ppm region, while the β-carbon will be at a higher field.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures. Actual values may vary.)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic H (Benzoyl) | 7.4 - 7.9 | Multiplet |
| Aromatic H (Phenylalanine) | 6.7 - 7.2 | Multiplet |
| Amide N-H | 8.0 - 8.5 | Broad Singlet |
| α-H | 4.8 - 5.2 | Multiplet |
| β-H | 3.0 - 3.4 | Multiplet |
| Methoxy -OCH₃ | 3.8 - 3.9 | Singlet |
| Hydroxyl -OH | 9.0 - 10.0 | Broad Singlet |
| Carboxyl -COOH | 10.0 - 12.0 | Broad Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures. Actual values may vary.)
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Amide) | 166 - 168 |
| C=O (Carboxylic Acid) | 172 - 175 |
| Aromatic C (C-O) | 145 - 158 |
| Aromatic C (Substituted) | 125 - 140 |
| Aromatic C (Unsubstituted) | 115 - 130 |
| α-C | 54 - 58 |
| β-C | 35 - 40 |
| Methoxy -OCH₃ | 55 - 57 |
Advanced NMR Techniques for Stereochemical and Conformational Studies
To move beyond simple structural confirmation and delve into the stereochemistry and conformational preferences of this compound, advanced 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. It would be used to trace the spin systems of the phenylalanine side chain and the aromatic rings, confirming the connectivity of the protons.
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons (¹H-¹³C). This is crucial for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity, providing critical information about the molecule's conformation and stereochemistry. For example, NOE correlations between the α-proton and specific protons on the aromatic rings can help define the preferred rotational conformation (rotamer) of the side chain. Solid-state NMR studies on the related N-benzoyl-L-phenylalanine have demonstrated the power of these techniques in understanding intermolecular packing and hydrogen bonding in the solid state. nih.govnih.gov
Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry for Elemental Composition
High-Resolution Mass Spectrometry (HRMS), often utilizing techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, is essential for determining the precise elemental composition of this compound. By measuring the m/z value to several decimal places, the exact molecular formula can be confirmed, which is a critical piece of data for any newly synthesized or isolated compound. This technique helps to distinguish between compounds with the same nominal mass but different elemental compositions.
Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights
Tandem mass spectrometry (MS/MS) is employed to elucidate the fragmentation pathways of the parent ion, providing valuable structural information. In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed.
A plausible fragmentation pathway for this compound would likely involve characteristic losses. The initial fragmentation could involve the loss of water (H₂O) from the carboxylic acid group or the cleavage of the amide bond. Cleavage of the Cα-Cβ bond is also a common fragmentation pathway for amino acids.
Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound (Note: These are proposed fragments based on the structure and known fragmentation patterns of similar molecules.)
| m/z of Fragment Ion | Proposed Structure/Loss |
| [M+H - H₂O]⁺ | Loss of water from the carboxylic acid |
| [M+H - COOH]⁺ | Loss of the carboxylic acid group |
| 105 | Benzoyl cation [C₆H₅CO]⁺ |
| [M+H - C₇H₅O]⁺ | Loss of the benzoyl group |
| [M+H - C₉H₉O₃]⁺ | Loss of the 2-hydroxy-3-methoxyphenylmethyl group |
The fragmentation pattern of the substituted phenyl ring would likely show losses of CH₃ from the methoxy group, followed by the loss of CO, which is characteristic for phenols. Analysis of the fragmentation of similar structures, such as 4-hydroxy-3-methoxybenzaldehyde, can provide a basis for these predictions. researchgate.net
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is particularly useful for identifying functional groups and studying intermolecular interactions like hydrogen bonding.
The IR spectrum of this compound is expected to show a number of characteristic absorption bands. A broad band in the region of 3400-2500 cm⁻¹ would be indicative of the O-H stretching vibrations of the carboxylic acid and the phenolic hydroxyl group, likely broadened due to hydrogen bonding. The N-H stretch of the amide group is expected around 3300 cm⁻¹. The C-H stretching of the aromatic rings will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches will be just below 3000 cm⁻¹.
The carbonyl (C=O) stretching vibrations will give rise to strong absorption bands. The amide carbonyl is typically observed around 1650 cm⁻¹ (Amide I band), and the carboxylic acid carbonyl will appear around 1700-1725 cm⁻¹. The C=C stretching vibrations of the aromatic rings will be seen in the 1600-1450 cm⁻¹ region. The C-O stretching of the methoxy group and the phenolic hydroxyl will result in bands in the 1250-1000 cm⁻¹ range. The N-H bending of the amide (Amide II band) is expected around 1550 cm⁻¹.
Raman spectroscopy, being complementary to IR, would be particularly useful for observing the symmetric vibrations and the non-polar bonds, such as the C-C bonds of the aromatic rings. Changes in the position and width of the O-H, N-H, and C=O bands in different solvents or in the solid state can provide insights into the nature and strength of intermolecular and intramolecular hydrogen bonding.
Table 4: Key Predicted Vibrational Frequencies for this compound (Note: These are estimated values based on typical functional group frequencies.)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |
| O-H Stretch (Carboxyl & Phenol) | 3400 - 2500 (broad) | IR |
| N-H Stretch (Amide) | ~3300 | IR |
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |
| C=O Stretch (Carboxylic Acid) | 1725 - 1700 | IR |
| C=O Stretch (Amide I) | ~1650 | IR |
| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |
| N-H Bend (Amide II) | ~1550 | IR |
| C-O Stretch (Methoxy, Phenol) | 1250 - 1000 | IR |
By combining the data from these advanced analytical techniques, a comprehensive and unambiguous characterization of this compound can be achieved, providing a solid foundation for any further investigation into its properties and potential applications.
Chiral Chromatography for Enantiomeric Purity Assessment
A comprehensive search of scientific literature and chemical databases did not yield specific methods for the chiral separation of this compound enantiomers. Research detailing the enantiomeric purity assessment of this specific compound using chiral chromatography is not publicly available at this time.
While general principles of chiral chromatography are well-established for separating enantiomers of related amino acid derivatives, the specific conditions such as the choice of chiral stationary phase (CSP), mobile phase composition, and detection parameters for this compound have not been documented in accessible research. The successful separation of its enantiomers would depend on the unique stereochemical features of the molecule and would require empirical method development.
Interactive Data Table: Hypothetical Chiral Chromatography Parameters The following table is a hypothetical representation of parameters that would need to be determined for a chiral chromatography method. No experimental data for this specific compound was found.
| Parameter | Example Condition |
|---|---|
| Chiral Stationary Phase | e.g., Immobilized polysaccharide-based (Cellulose or Amylose (B160209) derivatives) |
| Column | e.g., 4.6 x 250 mm, 5 µm |
| Mobile Phase | e.g., Hexane (B92381)/Isopropanol/Trifluoroacetic acid (ratio to be determined) |
| Flow Rate | e.g., 1.0 mL/min |
| Detection | e.g., UV at 254 nm |
| Temperature | e.g., 25°C |
X-ray Crystallography for Solid-State Structure Determination
There is no publicly available information regarding the single-crystal X-ray diffraction analysis of this compound. Consequently, the detailed solid-state structure, including its crystal system, space group, unit cell dimensions, and specific intramolecular and intermolecular interactions, remains undetermined in the scientific literature. The CAS number for N-Benzoyl-3-(2-hydroxy-3-methoxyphenyl)-alanine has been identified as 101878-45-9. pharmaffiliates.com However, this has not led to any published crystallographic data.
X-ray crystallography would provide definitive proof of the compound's three-dimensional structure and absolute configuration if a suitable single crystal could be grown. This analysis would reveal crucial details about bond lengths, bond angles, and the conformation of the molecule in the solid state, offering insights into its physical and chemical properties.
Interactive Data Table: Hypothetical Crystallographic Data The following table illustrates the type of data that would be obtained from an X-ray crystallography study. No such data is currently available for this compound.
| Parameter | Value |
|---|---|
| Molecular Formula | C17H17NO5 |
| Molecular Weight | 315.33 |
| Crystal System | To be determined |
| Space Group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Density (calculated) (g/cm³) | To be determined |
Applications of N Benzoyl 2 Hydroxy 3 Methoxyphenylalanine in Chemical Biology Research
As a Research Tool for Enzyme Activity and Protein Interaction Studies
N-benzoyl amino acid derivatives serve as valuable tools for probing enzyme function. For instance, the structurally similar compound N-benzoyl-L-tyrosine p-nitroanilide is a well-known substrate used in colorimetric assays to measure the activity of proteases like α-Chymotrypsin researchgate.net. The enzymatic cleavage of the amide bond releases p-nitroaniline, a yellow-colored compound, allowing researchers to quantify enzyme kinetics. This suggests that N-Benzoyl-2-hydroxy-3-methoxyphenylalanine could potentially be developed as a substrate for other specific enzymes, with its unique substitution pattern offering a handle for tailoring enzyme-substrate recognition.
In the study of protein-protein interactions (PPIs), photoactivatable amino acids are of particular importance. The related compound p-benzoyl-L-phenylalanine (pBpa), which features a photoreactive benzophenone (B1666685) group, is widely used for covalently capturing transient PPIs. nih.govresearchgate.net Upon exposure to UV light, the benzophenone group forms a reactive diradical species that can form a covalent bond with nearby C-H bonds on an interacting protein, thus permanently trapping the interaction for later analysis. nih.govresearchgate.net While this compound lacks the ketone of the benzophenone group, its benzoyl moiety is a key structural feature. Furthermore, derivatives containing a 2-hydroxy-3-methoxybenzyl group have been successfully used to create potent and selective inhibitors of enzymes like 12-lipoxygenase, demonstrating that this specific substitution pattern can be crucial for molecular recognition within a protein's active site. nih.gov
In the Design and Synthesis of Advanced Chemical Probes
Advanced chemical probes are molecules designed to study biological systems with high precision. Photoaffinity labels are a class of such probes used to identify binding sites within proteins. nih.gov The photoactivatable amino acid p-benzoyl-L-phenylalanine (pBpa) is a prime example of an advanced probe that can be incorporated directly into proteins in living cells to map interaction networks. nih.govresearchgate.net The benzoyl-phenylalanine scaffold is central to this utility.
The unique substitutions on this compound could be leveraged to create novel chemical probes. The hydroxyl and methoxy (B1213986) groups can influence the molecule's solubility, electronic properties, and ability to form hydrogen bonds, potentially altering its binding affinity and specificity for target proteins. These groups could also serve as attachment points for other functional moieties, such as fluorescent tags or biotin, to create multifunctional probes for advanced applications in cell imaging and proteomics.
As a Building Block for Complex Molecule Synthesis (e.g., Modified Peptides)
Amino acids are fundamental building blocks in synthesis, not only for proteins but also for a wide array of bioactive compounds and pharmaceuticals. scielo.org.mx N-acylated amino acids, including N-benzoyl derivatives, are common intermediates in organic synthesis. scielo.org.mxscielo.org.mx The synthesis of this compound would typically involve the acylation of 2-hydroxy-3-methoxyphenylalanine with benzoyl chloride or a related agent.
When incorporating an amino acid with a reactive functional group like a phenol (B47542) into a larger molecule, such as a peptide, a protection strategy is often required. nih.gov For this compound, the hydroxyl group would likely need to be protected during peptide synthesis to prevent unwanted side reactions. The use of specialized building blocks, such as those with backbone protection like 2-hydroxy-4-methoxybenzyl (Hmb), has been shown to improve the synthesis of "difficult" peptide sequences by disrupting inter- and intramolecular hydrogen bonding that can cause aggregation. nih.gov This highlights the value of modified amino acids like this compound as building blocks for creating complex peptides with unique structural or functional properties.
Contribution to Understanding Noncanonical Amino Acid Functions in Biocatalysis
Biocatalysis employs enzymes to perform chemical transformations, often with high stereoselectivity and under mild, environmentally friendly conditions. nih.govnih.gov This approach is increasingly important for synthesizing pure enantiomers of active pharmaceutical ingredients. nih.gov The use of noncanonical amino acids—those not among the 20 common proteinogenic amino acids—is a key strategy for expanding the capabilities of biocatalysis.
Introducing a noncanonical amino acid like this compound into a biological system can serve two main purposes. It can act as a substrate for an enzyme, allowing for the synthesis of novel chiral molecules, or it can be incorporated into the enzyme itself to alter its catalytic properties. The specific steric and electronic nature of the 2-hydroxy-3-methoxyphenyl group could influence enzyme-substrate binding, potentially leading to new catalytic activities or altered substrate specificities. While direct biocatalytic use of this compound has not been reported, studies on the enzymatic kinetic resolution of related molecules, such as 3-hydroxy-3-phenylpropanonitrile using lipases, demonstrate the power of biocatalysis in producing chiral intermediates for complex syntheses. nih.govnih.gov
Role in Mechanistic Enzymology and Metabolic Pathway Elucidation (In Vitro/In Silico)
Understanding how a molecule interacts with a biological target at a molecular level is a central goal of mechanistic enzymology. This is often achieved through a combination of in vitro biochemical assays and in silico computational modeling. Structure-activity relationship (SAR) studies, where derivatives of a lead compound are systematically synthesized and tested, are crucial for optimizing potency and selectivity.
The 2-hydroxy-3-methoxybenzyl motif, a key part of this compound, has been the focus of such studies. In the development of inhibitors for the 12-lipoxygenase enzyme, a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives were synthesized and evaluated. nih.gov In vitro assays were used to determine their inhibitory concentration (IC₅₀), while in silico docking studies provided insights into how these compounds bind to the enzyme's active site. nih.gov This dual approach allows researchers to elucidate the mechanism of action and rationalize the observed activity, guiding the design of improved inhibitors. Similar in vitro and in silico methods are applied to understand the metabolic pathways and potential bioactivity of novel compounds. nih.govnih.gov
Research Findings on a Related Scaffold for 12-Lipoxygenase Inhibition
The following table presents data from structure-activity relationship studies on compounds containing a 2-hydroxy-3-methoxybenzyl group, demonstrating their utility in mechanistic enzymology. nih.gov
| Compound | Description | 12-LOX IC₅₀ (µM) |
| Lead Compound | 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold | - |
| Compound 35 | An optimized derivative from the scaffold | 0.049 |
| Compound 36 | Another optimized derivative from the scaffold | 0.056 |
Q & A
Q. What synthetic strategies are recommended for preparing N-Benzoyl-2-hydroxy-3-methoxyphenylalanine with high purity?
A robust synthesis involves sequential functional group protection and regioselective substitution. Begin by protecting the phenylalanine amino group via benzoylation using benzoyl chloride in a basic aqueous/organic biphasic system. Next, introduce the 3-methoxy group via electrophilic aromatic substitution (e.g., using methyl iodide and a Lewis acid catalyst), followed by selective 2-hydroxylation using directed ortho-metalation or enzymatic oxidation. Purify intermediates via recrystallization or silica gel chromatography. Final purity (>95%) should be confirmed via HPLC with UV detection at 254 nm, using a C18 column and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) .
Q. Which analytical techniques are critical for structural confirmation of this compound?
Combine spectroscopic and chromatographic methods:
- NMR : Use - and -NMR to verify benzoyl group integration (δ ~7.4–7.6 ppm for aromatic protons) and methoxy group resonance (δ ~3.8 ppm).
- Mass Spectrometry : High-resolution ESI-MS in positive ion mode to confirm the molecular ion [M+H].
- X-ray Crystallography : For unambiguous stereochemical assignment, grow single crystals via slow evaporation in ethanol/water and refine using SHELXL (space group determination, R-factor <0.05) .
Q. How should researchers handle and store this compound to ensure stability?
Store lyophilized samples at -20°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation of the hydroxyl group. For solutions, use anhydrous DMSO or ethanol, and avoid repeated freeze-thaw cycles. Conduct stability studies via periodic HPLC analysis to detect degradation products (e.g., de-methoxylated or oxidized derivatives) .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound be systematically addressed?
Discrepancies may arise from:
- Isomeric impurities : Use chiral HPLC or capillary electrophoresis to rule out enantiomeric contamination.
- Solubility variability : Standardize assay buffers (e.g., PBS with 0.1% DMSO) and pre-equilibrate compound solutions.
- Receptor heterogeneity : Validate target specificity via competitive binding assays with known inhibitors (e.g., IC comparisons). Cross-reference with computational docking (AutoDock Vina) to confirm binding poses using the compound’s InChI-derived 3D structure .
Q. What experimental design principles apply to studying its interaction with oxidative enzymes?
- Enzyme kinetics : Use stopped-flow spectrophotometry to monitor hydroxylation kinetics under varied pH (5–8) and temperature (25–37°C).
- Isotopic labeling : Synthesize -labeled methoxy groups to track metabolic fate via LC-MS/MS.
- Control experiments : Include a negative control (e.g., 3-methoxy-free analog) to isolate the hydroxyl group’s role in reactivity .
Q. How can computational modeling optimize its pharmacokinetic properties?
- LogP prediction : Use ChemAxon or Schrodinger’s QikProp to assess lipophilicity and blood-brain barrier permeability.
- Metabolic stability : Perform in silico cytochrome P450 metabolism simulations (e.g., StarDrop’s WhichP450 module) to identify vulnerable sites (e.g., benzoyl cleavage).
- Solubility enhancement : Screen co-crystal formers (e.g., succinic acid) via molecular dynamics simulations to improve aqueous solubility .
Q. What strategies resolve spectral overlaps in NMR analysis of its derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
